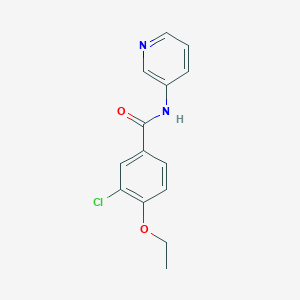
3-chloro-4-ethoxy-N-3-pyridinylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-4-ethoxy-N-3-pyridinylbenzamide is a chemical compound that is widely used in scientific research. It is a member of the benzamide family of compounds and has a molecular weight of 308.78 g/mol. This compound is known for its ability to selectively inhibit certain enzymes, making it a valuable tool in the study of various biological processes.
Mecanismo De Acción
The mechanism of action of 3-chloro-4-ethoxy-N-3-pyridinylbenzamide involves its ability to selectively bind to certain enzymes and inhibit their activity. In the case of PARP, the compound binds to the enzyme's catalytic domain and prevents it from carrying out its normal function of repairing damaged DNA.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-chloro-4-ethoxy-N-3-pyridinylbenzamide depend on the specific enzyme that it is inhibiting. For example, inhibition of PARP has been shown to sensitize cancer cells to certain chemotherapeutic agents, making them more susceptible to cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-chloro-4-ethoxy-N-3-pyridinylbenzamide in lab experiments is its selectivity for certain enzymes, which allows for more precise investigation of their roles in biological processes. However, one limitation is that the compound may have off-target effects, leading to unintended consequences.
Direcciones Futuras
There are many potential future directions for research involving 3-chloro-4-ethoxy-N-3-pyridinylbenzamide. One area of interest is the development of new PARP inhibitors for cancer therapy. Another potential direction is the investigation of other enzymes that may be targeted by this compound, leading to the discovery of new biological pathways and potential drug targets.
Métodos De Síntesis
The synthesis of 3-chloro-4-ethoxy-N-3-pyridinylbenzamide involves the reaction of 3-chloro-4-ethoxyaniline with 3-pyridinecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then purified by column chromatography to obtain pure 3-chloro-4-ethoxy-N-3-pyridinylbenzamide.
Aplicaciones Científicas De Investigación
3-chloro-4-ethoxy-N-3-pyridinylbenzamide has a wide range of applications in scientific research. It is commonly used as a tool to investigate the role of various enzymes in biological processes. For example, it has been shown to selectively inhibit the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair processes. This has led to the development of PARP inhibitors as potential cancer therapies.
Propiedades
IUPAC Name |
3-chloro-4-ethoxy-N-pyridin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c1-2-19-13-6-5-10(8-12(13)15)14(18)17-11-4-3-7-16-9-11/h3-9H,2H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXOHUGVCQWHSES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CN=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-chloro-4-fluorophenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5849703.png)

![methyl 2-[(2,4-dimethylbenzoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5849714.png)
![2-[(2-chlorobenzyl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5849726.png)
![3-(3-methylphenyl)-5-[(phenylthio)methyl]-1,2,4-oxadiazole](/img/structure/B5849731.png)
![2-fluorobenzaldehyde [4-(benzylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5849737.png)

![3-iodobenzaldehyde [4-[(4-chlorophenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5849741.png)
![ethyl 1-[3-(4-morpholinylsulfonyl)benzoyl]-4-piperidinecarboxylate](/img/structure/B5849761.png)

![2-phenyl-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B5849782.png)
![3-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate](/img/structure/B5849791.png)